molecular formula C14H22N6O10P2 B1193574 PvHGPRT Inhibitor

PvHGPRT Inhibitor

Cat. No.: B1193574
M. Wt: 496.31
InChI Key: RBYFDIJTTUISNF-MRTMQBJTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PvHGPRT inhibitor is a plasmodium vivax hypoxanthine-guanine phosphoribosyltransferase inhibitor.

Q & A

Q. Basic: What experimental methodologies are recommended for assessing the inhibitory efficacy of PvHGPRT inhibitors in enzyme activity assays?

Answer:

  • Spectrophotometric assays monitoring hypoxanthine consumption at 265 nm, validated via HPLC to quantify substrate conversion rates.
  • Kinetic parameter determination (Km, Vmax) using Michaelis-Menten analysis under standardized pH (7.4) and temperature (37°C) conditions.
  • Include positive controls (e.g., known inhibitors like allopurinol) and negative controls (enzyme-free reactions) to validate assay specificity .

Q. Advanced: How should researchers address contradictory IC₅₀ values for PvHGPRT inhibitors reported across different studies?

Answer:

  • Conduct meta-regression analysis to identify confounding variables (e.g., assay temperature, buffer composition, enzyme purity).
  • Validate using orthogonal methods like isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Perform structural-activity relationship (SAR) studies to reconcile discrepancies arising from inhibitor stereochemistry or solubility .

Q. Basic: What are the essential controls required in cell-based assays evaluating PvHGPRT inhibitor cytotoxicity?

Answer:

  • Untreated controls : Baseline cell viability.
  • Vehicle controls (e.g., DMSO concentration-matched).
  • Positive cytotoxicity controls (e.g., staurosporine).
  • Use multiple cell lines (e.g., HEK293, HepG2) to assess tissue-specific effects.
  • Validate with ATP quantification assays (e.g., CellTiter-Glo) .

Q. Advanced: What computational strategies optimize this compound design while minimizing off-target interactions?

Answer:

  • Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (≥100 ns trajectories) to assess binding stability.
  • Calculate binding free energy (MM/PBSA) to prioritize high-affinity candidates.
  • Screen against databases like ChEMBL using pharmacophore modeling to exclude compounds with known off-target profiles .

Q. Basic: How can researchers ensure reproducibility in this compound studies across laboratories?

Answer:

  • Adopt standardized protocols from journals like Nature Protocols for enzyme purification and assay conditions.
  • Use reference inhibitors (e.g., immucillin-H) as inter-laboratory benchmarks.
  • Share raw data via repositories like Zenodo for independent validation .

Q. Advanced: Which statistical methods resolve dose-response curve discrepancies in this compound combination therapies?

Answer:

  • Apply Chou-Talalay combination index (CI) analysis to distinguish synergistic vs. antagonistic effects.
  • Use Bayesian hierarchical modeling to account for inter-experiment variability.
  • Validate with Monte Carlo simulations for uncertainty quantification .

Q. Regulatory: What GDPR considerations apply when handling genomic data in this compound pharmacogenomic studies?

Answer:

  • Implement pseudonymization for participant identifiers.
  • Obtain explicit consent for secondary data use in pharmacogenomic analyses.
  • Conduct Data Protection Impact Assessments (DPIAs) for cross-border data transfers.
  • Consult institutional IRBs for GDPR-compliant data storage protocols .

Properties

Molecular Formula

C14H22N6O10P2

Molecular Weight

496.31

IUPAC Name

[3R,4R]-4-Guanin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N-(phosphonopropionyl)pyrrolidine

InChI

InChI=1S/C14H22N6O10P2/c15-14-17-12-11(13(23)18-14)16-6-20(12)7-3-19(9(21)1-2-31(24,25)26)4-8(7)30-5-10(22)32(27,28)29/h6-8,10,22H,1-5H2,(H2,24,25,26)(H2,27,28,29)(H3,15,17,18,23)/t7-,8-,10+/m1/s1

InChI Key

RBYFDIJTTUISNF-MRTMQBJTSA-N

SMILES

O=C(N1C[C@@H](OC[C@@H](O)P(O)(O)=O)[C@H](N2C=NC3=C2N=C(NC3=O)N)C1)CCP(O)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PvHGPRT Inhibitor

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PvHGPRT Inhibitor
Reactant of Route 2
PvHGPRT Inhibitor
Reactant of Route 3
PvHGPRT Inhibitor
Reactant of Route 4
PvHGPRT Inhibitor
Reactant of Route 5
PvHGPRT Inhibitor
Reactant of Route 6
PvHGPRT Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.